Methyl 3-cyanothiophene-2-carboxylate molecular weight and formula
Methyl 3-cyanothiophene-2-carboxylate molecular weight and formula
Title: Methyl 3-Cyanothiophene-2-Carboxylate: Comprehensive Physicochemical Profile and Synthetic Workflows
Executive Summary
Methyl 3-cyanothiophene-2-carboxylate is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and materials science[1]. Featuring a thiophene core decorated with orthogonal reactive groups—an electrophilic methyl ester at the C-2 position and a nitrile at the C-3 position—it serves as a privileged precursor for the synthesis of complex fused heterocycles, such as thienopyrimidinones. This technical guide details its physicochemical properties, an advanced in-situ synthetic methodology, and a self-validating analytical framework to ensure protocol fidelity.
Physicochemical Profiling & Structural Data
Accurate structural and molecular weight data are critical for mass spectrometry calibration and stoichiometric calculations during scale-up. The core data for methyl 3-cyanothiophene-2-carboxylate is summarized below[1][2][3]:
| Property | Value |
| Chemical Name | Methyl 3-cyanothiophene-2-carboxylate |
| CAS Number | 67808-31-5 |
| Molecular Formula | C₇H₅NO₂S |
| Molecular Weight | 167.19 g/mol |
| Monoisotopic Mass | 167.0041 Da |
| MDL Number | MFCD01312338 |
| SMILES | COC(=O)C1=C(C=CS1)C#N |
| Appearance | Solid / Crystalline Powder |
Mechanistic Synthesis: Oxylanion Radical Transfer (ORT)
Historically, synthesizing cyano-aromatics required the isolation of potentially explosive diazonium salts followed by Sandmeyer reactions. A safer, modern approach utilizes an Oxylanion Radical Transfer (ORT) mechanism to achieve direct deaminative cyanation in a single step[4][5].
Causality & Mechanistic Rationale: By employing iron(III) nitrate and a sulfur-based reductant (like sodium sulfite), nitrate is reduced to nitrogen dioxide (NO₂) via an ORT pathway. The NO₂ reacts in situ with the amine of the starting material (methyl 3-aminothiophene-2-carboxylate) to form a transient diazonium species. The kinetic stability of the nitrate and copper(I) cyanide ensures that the diazonium intermediate is selectively trapped by the cyanide anion, avoiding unwanted redox sequestration[5][6].
Step-by-Step Protocol: Deaminative Cyanation
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Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 0.500 mmol of methyl 3-aminothiophene-2-carboxylate (CAS: 22288-78-4)[5][7].
-
Reagent Loading: Sequentially add 1.00 mmol of Fe(NO₃)₃·9H₂O, 1.00 mmol of CuCN, and 0.600 mmol of Na₂SO₃[5].
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Solvent Addition: Suspend the mixture in 1.25 mL of anhydrous acetonitrile (or butyronitrile)[5].
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Reaction: Seal the vessel and heat the mixture to 70 °C for 12 hours under an inert atmosphere[5].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the target nitrile[5].
Deaminative cyanation via oxylanion radical transfer (ORT) to yield the target nitrile.
Self-Validating Analytical Framework
To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The successful conversion of the amine to the cyano group is confirmed by orthogonal spectral markers:
-
Infrared (IR) Spectroscopy: The most immediate validation is the appearance of a sharp, distinct
stretching frequency at cm⁻¹, coupled with the disappearance of the broad stretching bands (3300–3500 cm⁻¹) from the starting material. The ester stretch remains intact at cm⁻¹. -
Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield an
peak at 168.0113, confirming the exact mass of the cyano product[3]. -
¹H NMR (CDCl₃): The thiophene ring protons (H-4 and H-5) will present as an AB spin system (two doublets) in the aromatic region (
ppm) with a coupling constant Hz. The methyl ester protons will appear as a sharp 3H singlet at ppm. Crucially, the broad amine signal ( ppm) present in the starting material will be completely absent[5].
Applications in Drug Discovery & Materials Science
The strategic placement of the ester and cyano groups on the thiophene ring provides orthogonal reactivity, making methyl 3-cyanothiophene-2-carboxylate an indispensable scaffold[1].
In medicinal chemistry, it is primarily used to construct thienopyrimidinones . The ester group acts as an electrophilic site for amidation, while the adjacent cyano group acts as a nucleophile acceptor during cyclization. These fused bicyclic systems are privileged structures found in numerous kinase inhibitors (e.g., PI3K inhibitors), antiviral agents, and antithrombotic drugs[8]. Furthermore, in materials science, the electron-withdrawing nature of the cyano group is leveraged to tune the bandgap of thiophene-containing conducting polymers and liquid crystals[1].
Orthogonal reactivity of the C-2 ester and C-3 cyano groups enabling heterocycle cyclization.
References
-
Behera, D., et al. (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, American Chemical Society. URL:[Link]
-
PubChemLite (2025). Methyl 3-cyanothiophene-2-carboxylate (C7H5NO2S). Université du Luxembourg. URL: [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. aceschem.com [aceschem.com]
- 3. PubChemLite - Methyl 3-cyanothiophene-2-carboxylate (C7H5NO2S) [pubchemlite.lcsb.uni.lu]
- 4. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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